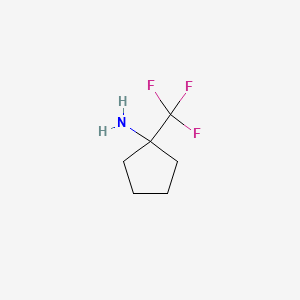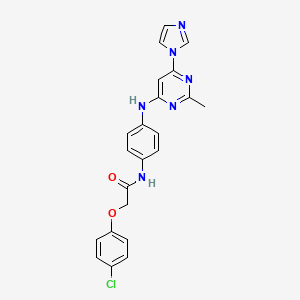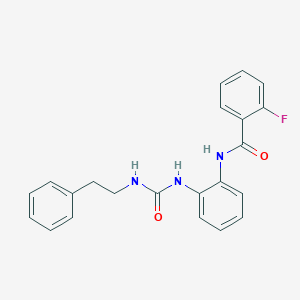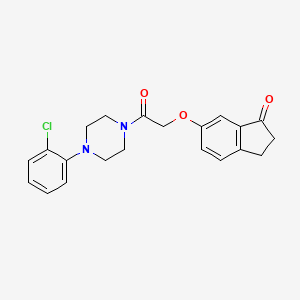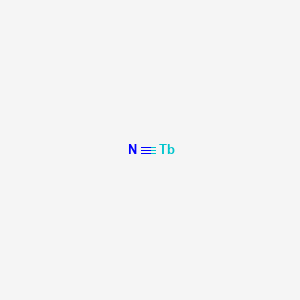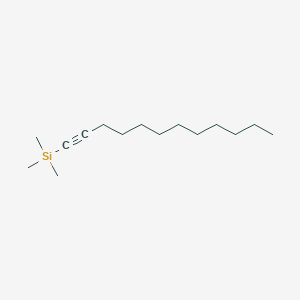
Silane, 1-dodecynyltrimethyl-
Übersicht
Beschreibung
Silane, 1-dodecynyltrimethyl- is an organosilicon compound with the molecular formula C15H30Si. It is a derivative of silane, where one of the hydrogen atoms is replaced by a 1-dodecynyl group, and the remaining three hydrogen atoms are replaced by trimethyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1-dodecynyltrimethyl- typically involves the reaction of trimethylchlorosilane with 1-dodecyne in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:
Trimethylchlorosilane+1-Dodecyne→Silane, 1-dodecynyltrimethyl-+Hydrochloric Acid
Industrial Production Methods
Industrial production of Silane, 1-dodecynyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a closed system to prevent contamination and loss of volatile components .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, 1-dodecynyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silane, 1-dodecynyltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability .
Wirkmechanismus
The mechanism of action of Silane, 1-dodecynyltrimethyl- involves the formation of strong covalent bonds with various substrates. The compound hydrolyzes to form silanols, which then react with surface hydroxyl groups to form siloxane linkages. This results in a stable and durable coating on the substrate. The molecular targets include surface hydroxyl groups, and the pathways involved are primarily hydrolysis and condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilylacetylene
- Trimethylsilylpropynyl
- Trimethylsilylbutynyl
Uniqueness
Silane, 1-dodecynyltrimethyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form stable coatings. Compared to other similar compounds, it offers better adhesion and durability, making it more suitable for industrial applications .
Eigenschaften
IUPAC Name |
dodec-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMAGSNNQLZTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434204 | |
| Record name | Silane, 1-dodecynyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121134-52-9 | |
| Record name | Silane, 1-dodecynyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID](/img/structure/B3046133.png)
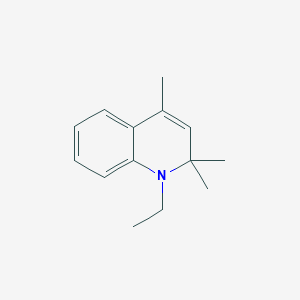
![1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine](/img/structure/B3046136.png)
![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046138.png)
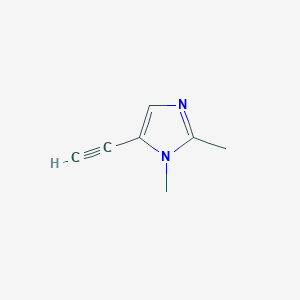
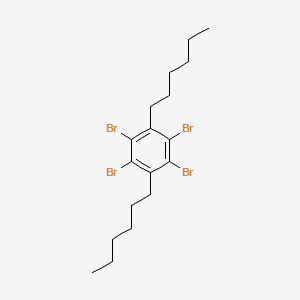
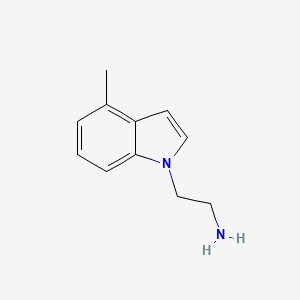
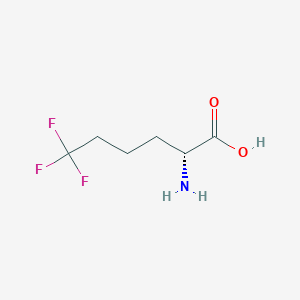
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)
